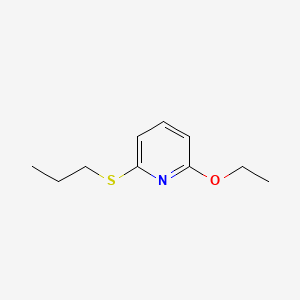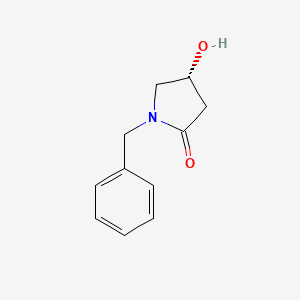
(R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone, also known as (R)-BHP, is a chiral pyrrolidinone derivative that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. The compound possesses a unique structure that makes it a valuable precursor for the synthesis of various biologically active compounds.
Wirkmechanismus
The exact mechanism of action of (R)-BHP is not well understood. However, studies have suggested that the compound may interact with various cellular targets, including enzymes and receptors, to elicit its biological effects. (R)-BHP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemische Und Physiologische Effekte
Studies have demonstrated that (R)-BHP possesses various biochemical and physiological effects. The compound has been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its potential as a therapeutic agent. (R)-BHP has also been shown to modulate the immune system, which may be beneficial in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-BHP has several advantages for lab experiments. The compound is readily available in large quantities, making it easy to obtain for research purposes. (R)-BHP is also relatively stable, which allows for easy handling and storage. However, (R)-BHP has some limitations for lab experiments. The compound is relatively expensive, which may limit its use in certain research applications. Additionally, (R)-BHP is not very soluble in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (R)-BHP. One area of interest is the development of new synthetic routes for the compound. Researchers are also investigating the potential of (R)-BHP as a chiral ligand in asymmetric synthesis. Additionally, studies are ongoing to investigate the potential of (R)-BHP as a therapeutic agent for various diseases, including cancer and autoimmune diseases.
Conclusion:
(R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone is a chiral pyrrolidinone derivative that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. The compound possesses a unique structure that makes it a valuable precursor for the synthesis of various biologically active compounds. (R)-BHP has been extensively studied for its potential applications in medicinal chemistry, and research is ongoing to investigate its potential as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of (R)-BHP and to develop new synthetic routes for the compound.
Synthesemethoden
(R)-BHP can be synthesized through the asymmetric hydrogenation of 1-benzyl-2-pyrrolidinone using a chiral rhodium catalyst. The reaction takes place under mild conditions and results in the formation of (R)-BHP with high enantiomeric purity. The synthesis method has been optimized to produce (R)-BHP in large quantities, making it readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
(R)-BHP has been extensively studied for its potential applications in medicinal chemistry. The compound has been used as a building block for the synthesis of various biologically active compounds, including antitumor agents, anti-inflammatory agents, and antiviral agents. (R)-BHP has also been investigated for its potential as a chiral ligand in asymmetric synthesis.
Eigenschaften
IUPAC Name |
(4R)-1-benzyl-4-hydroxypyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-6-11(14)12(8-10)7-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAWUYQBXWYIJM-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN(C1=O)CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-[1,2]Oxazolo[4,5-F]isoindole](/img/structure/B568361.png)


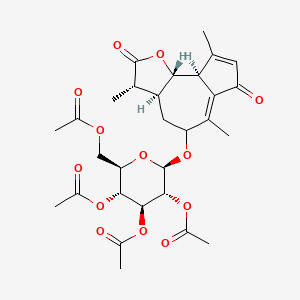
![4,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B568366.png)
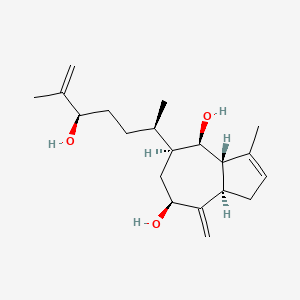
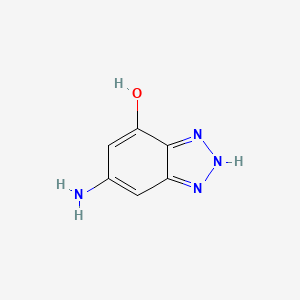
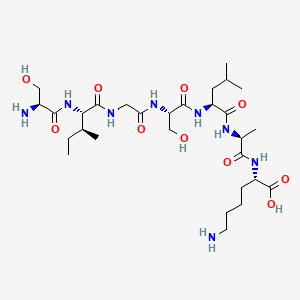
![6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-2(3H)-thione](/img/structure/B568381.png)
